molecular formula C8H7ClN2 B1355046 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 27382-01-0

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1355046
CAS RN: 27382-01-0
M. Wt: 166.61 g/mol
InChI Key: YDHGAILLVNWKRE-UHFFFAOYSA-N
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Description

“4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” can be represented by the SMILES string CN1C=CC2=C(C=CN=C12)Cl . The InChI key for this compound is GYGRXUOVLHHEMC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” include a molecular weight of 166.61 . It is a solid substance . The compound has high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.95 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Building Blocks in Synthesis : 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine serves as a versatile building block in chemical synthesis, particularly for 4-substituted 7-azaindole derivatives, through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

  • Charge Density Distribution Analysis : High-resolution X-ray diffraction studies have been conducted to explore the charge density distribution within 4-Chloro-1H-pyrrolo[2,3-b]pyridine, revealing insights into its molecular structure and intermolecular interactions (Hazra et al., 2012).

Organic and Pharmaceutical Chemistry

  • Efficient Synthesis Methodologies : Research has focused on efficient synthesis techniques for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues, showcasing the compound’s relevance in organic and medicinal chemistry (Nechayev et al., 2013).

  • Heterocycle-Based Molecule Synthesis : The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its characterization for potential applications in pharmaceuticals have been a subject of study, highlighting the compound's versatility in drug development (Murthy et al., 2017).

  • Derivative Synthesis for Biological Activity : Pyrrolo[3,4-c]pyridine derivatives, closely related to 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine, have been synthesized and studied for their broad spectrum of pharmacological properties, indicating potential in treating various diseases (Wójcicka & Redzicka, 2021).

Safety And Hazards

The safety information for “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” includes a GHS07 signal word “Warning” and hazard classifications of Acute Tox. 4 Oral . The precautionary statements include P301 + P312 + P330 .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This is because pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .

properties

IUPAC Name

4-chloro-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHGAILLVNWKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513177
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine

CAS RN

27382-01-0
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Praly-Deprez, C Rivalle, J Belehradek… - Journal of the …, 1991 - pubs.rsc.org
By using 4-acetyl-N,N-diisopropylnicotinamide and 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine as starting building blocks, the new ellipticine analogue title compounds have been …
Number of citations: 13 pubs.rsc.org
S Wang, NC Wan, J Harrison, W Miller… - Journal of medicinal …, 2004 - ACS Publications
In our continued effort to identify selective MRP1 modulators, we have developed two novel templates, 3 and 4, through rational drug design by identifying the key pharmacophore …
Number of citations: 57 pubs.acs.org
R Prudent, É Vassal‐Stermann… - British journal of …, 2013 - Wiley Online Library
Background and Purpose Drugs targeting microtubules are commonly used for cancer treatment. However, the potency of microtubule inhibitors used clinically is limited by the …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
A Kallinen, K Mardon, S Lane… - ACS Chemical …, 2023 - ACS Publications
Several classes of cannabinoid receptor type 2 radioligands have been evaluated for imaging of neuroinflammation, with successful clinical translation yet to take place. Here we …
Number of citations: 1 pubs.acs.org
ML Martini, C Ray, X Yu, J Liu… - ACS chemical …, 2019 - ACS Publications
Dopamine receptors are important G protein-coupled receptors (GPCRs) with therapeutic opportunities for treating Parkinson’s Disease (PD) motor and cognitive deficits. Biased D 1 …
Number of citations: 19 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com

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